Cuneatin methyl ether
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Overview
Description
Cuneatin methyl ether is a natural compound that is derived from the roots of the plant Cynanchum bungei. It is a type of flavonoid that has been found to have several potential applications in scientific research. In
Scientific Research Applications
1. Metabolism and Conversion into Vitamin A
- Metabolism in Rats : Retinyl methyl ether, a compound related to Cuneatin methyl ether, has been studied for its metabolism in rats. It was found to convert into vitamin A in vitamin A-deficient rats through various administration routes, notably intramuscular, which appeared to be most efficient for conversion and storage. This research indicates its potential role in vitamin A metabolism and fundamental understanding of vitamin A conversion (Narindrasorasak, Pimpa, & Lakshmanan, 1971).
2. Pharmacological Activities in Plants
- Pharmacological Properties : The methanolic extract of Euphorbia cuneata Vahl, which potentially contains Cuneatin methyl ether, was tested for its pharmacological properties, including antioxidant, antibacterial, cytotoxic, and anti-inflammatory activities. This study highlights the potential of E. cuneata as a natural source of bioactive constituents with health benefits (Soliman et al., 2021).
3. Antioxidative and Anticancer Activities
- Protection Against Oxidative Stress : Quercetin 3-O-methyl ether (Q3), closely related to Cuneatin methyl ether, was investigated for its role in protecting cells from oxidative stress. The study on mouse liver cells revealed that Q3 significantly suppressed apoptosis and mitochondrial dysfunction induced by oxidative stress, suggesting its potential as an antioxidant for hepatocytes (Tseng et al., 2012).
properties
CAS RN |
4253-00-3 |
---|---|
Product Name |
Cuneatin methyl ether |
Molecular Formula |
C18H14O6 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
7-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
InChI |
InChI=1S/C18H14O6/c1-20-10-3-4-11-15(5-10)22-8-13(18(11)19)12-6-16-17(24-9-23-16)7-14(12)21-2/h3-8H,9H2,1-2H3 |
InChI Key |
MSPWKPQQHHCXLR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4 |
Other CAS RN |
4253-00-3 |
synonyms |
7,2′-Dimethoxy-4′ 5′-methylenedioxyisoflavone; 7-Methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-4H-1-benzopyran-4-one; Cuneatin methyl ether |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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